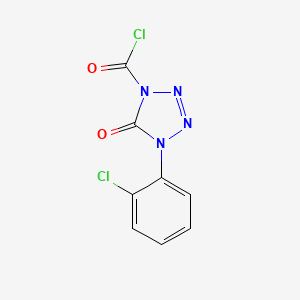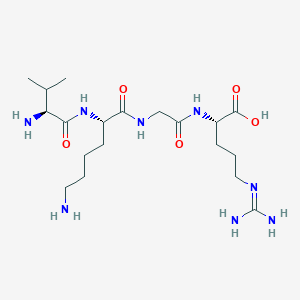
1H-Tetrazole-1-carbonyl chloride, 4-(2-chlorophenyl)-4,5-dihydro-5-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Tetrazole-1-carbonyl chloride, 4-(2-chlorophenyl)-4,5-dihydro-5-oxo- is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a carbonyl chloride group and a chlorophenyl group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Tetrazole-1-carbonyl chloride, 4-(2-chlorophenyl)-4,5-dihydro-5-oxo- typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of nitriles with azides under acidic or basic conditions.
Introduction of Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the tetrazole derivative with phosgene or other chlorinating agents.
Attachment of Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using appropriate chlorophenyl derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Tetrazole-1-carbonyl chloride, 4-(2-chlorophenyl)-4,5-dihydro-5-oxo- can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions may involve the use of bases or catalysts to facilitate the reaction.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines will yield amides, while reduction reactions will yield alcohols or amines.
Applications De Recherche Scientifique
1H-Tetrazole-1-carbonyl chloride, 4-(2-chlorophenyl)-4,5-dihydro-5-oxo- has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1H-Tetrazole-1-carbonyl chloride, 4-(2-chlorophenyl)-4,5-dihydro-5-oxo- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets involved can vary and require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Tetrazole-1-carbonyl chloride: A simpler analog without the chlorophenyl group.
4-(2-Chlorophenyl)-4,5-dihydro-5-oxo-1H-tetrazole: A compound with a similar structure but lacking the carbonyl chloride group.
Uniqueness
1H-Tetrazole-1-carbonyl chloride, 4-(2-chlorophenyl)-4,5-dihydro-5-oxo- is unique due to the combination of the tetrazole ring, carbonyl chloride group, and chlorophenyl group. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
189192-95-8 |
|---|---|
Formule moléculaire |
C8H4Cl2N4O2 |
Poids moléculaire |
259.05 g/mol |
Nom IUPAC |
4-(2-chlorophenyl)-5-oxotetrazole-1-carbonyl chloride |
InChI |
InChI=1S/C8H4Cl2N4O2/c9-5-3-1-2-4-6(5)13-8(16)14(7(10)15)12-11-13/h1-4H |
Clé InChI |
SPSSUFFIAIBJJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N2C(=O)N(N=N2)C(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1',1''-[Nitrilotri(4,1-phenylene)]tris[3-(prop-2-en-1-yl)pyrrolidine-2,5-dione]](/img/structure/B12555128.png)
![N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine](/img/structure/B12555134.png)

![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555152.png)
![[Methylenedi(2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12555160.png)

![[(Anthracen-2-yl)methylidene]propanedinitrile](/img/structure/B12555170.png)
![1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B12555179.png)
![2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate](/img/structure/B12555180.png)
![5-Bromo-1-methoxy[1,1'-biphenyl]-2(1H)-one](/img/structure/B12555187.png)
![Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-](/img/structure/B12555193.png)
![4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol](/img/structure/B12555201.png)
![Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate](/img/structure/B12555211.png)
